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Methyltetrazine-PEG24-amine HCl salt

Cat. No.: B8114362
M. Wt: 1244.5 g/mol
InChI Key: YIUNSTHULGSLST-UHFFFAOYSA-N
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Description

Evolution and Significance of Bioorthogonal Chemical Reactions

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being affected by the native biochemical processes. wikipedia.orgwebsite-files.com The term, first introduced by Carolyn R. Bertozzi in 2003, describes reactions that are orthogonal to the cell's natural chemical activities, enabling the study of biomolecules like proteins, glycans, and lipids in their native environments in real-time. wikipedia.orgacs.org This field has become an indispensable tool in chemical biology, allowing for the precise labeling and tracking of molecules within the complex milieu of a cell. website-files.com

The evolution of bioorthogonal chemistry began with the development of the Staudinger ligation in 2000, a reaction between azides and phosphines. wikipedia.orgnih.gov While foundational, its slow reaction rates spurred the development of more rapid and efficient chemistries. website-files.com A significant leap forward was the advent of "click chemistry," a concept developed by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and simple to perform. nih.govcas.org This led to the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and, crucially for in vivo applications, the strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry," which eliminated the need for a toxic copper catalyst. wikipedia.org

The significance of bioorthogonal chemistry lies in its ability to attach probes or tags to specific biomolecules, facilitating a deeper understanding of biological structure and function. website-files.com These reactions are characterized by their high selectivity, biocompatibility, and rapid kinetics even at the low concentrations typical of biological systems. website-files.comnih.gov This has enabled a wide array of applications, including biomedical imaging, drug development and delivery, and the identification and tracking of enzymes. website-files.comcas.org The 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless, underscored the profound impact of click chemistry and bioorthogonal chemistry on science. wikipedia.orgcas.org

The Inverse Electron-Demand Diels-Alder (IEDDA) Reaction in Chemical Biology

Among the most powerful bioorthogonal reactions is the inverse electron-demand Diels-Alder (IEDDA) reaction. rsc.org This cycloaddition reaction involves an electron-poor diene reacting with an electron-rich dienophile. researchgate.net While the conventional Diels-Alder reaction has been a staple in organic synthesis for decades, the IEDDA variant was first reported in 1959. nih.gov Its application in bioconjugation, however, was not realized until 2008 when it was demonstrated with 1,2,4,5-tetrazines reacting with strained dienophiles like trans-cyclooctenes (TCO). nih.gov

The IEDDA reaction stands out in the bioorthogonal toolkit due to its exceptionally fast reaction kinetics, excellent selectivity, and biocompatibility, often proceeding without the need for a catalyst. rsc.orgsigmaaldrich.comrsc.org The reaction is irreversible due to a subsequent retro-Diels-Alder step that releases dinitrogen gas, a harmless byproduct. nih.govsigmaaldrich.com These features make the IEDDA reaction particularly suitable for in vivo applications where speed and specificity are paramount, even at low reactant concentrations. nih.govrsc.org Its utility spans a wide range of applications in chemical biology, including live cell imaging, radiolabeling for diagnostics, and the construction of biomaterials for drug delivery. rsc.orgresearchgate.net

Role of Tetrazines as Bioorthogonal Dienes

At the heart of the IEDDA reaction in bioorthogonal chemistry are 1,2,4,5-tetrazines (s-tetrazines), which serve as the electron-deficient diene component. sigmaaldrich.comresearchgate.net These nitrogen-rich heterocyclic compounds are highly reactive towards strained, electron-rich dienophiles such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes. researchgate.netconju-probe.com The reactivity of the tetrazine ring can be tuned by altering the substituents at its C3 and C6 positions. researchgate.net Electron-withdrawing groups tend to increase the reaction rate, though this can sometimes come at the cost of reduced stability in aqueous biological media. researchgate.net

The versatility of tetrazines has led to the synthesis of a wide array of derivatives, each optimized for different bioorthogonal applications. researchgate.net Researchers have focused on balancing the reactivity of the tetrazine with its stability to ensure it remains intact until it encounters its dienophile partner. rsc.org This has resulted in the development of highly stable and water-soluble tetrazine derivatives suitable for applications like pretargeted cancer cell labeling. researchgate.net The unique combination of rapid, tunable kinetics and high selectivity has established tetrazine ligation as a premier tool for imaging, detection, and diagnostics. nih.govacs.org

Role of Polyethylene Glycol (PEG) in Enhancing Bioconjugate Properties for Research Applications

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) glycol units. nih.govyoutube.com In the field of bioconjugation, the process of attaching PEG chains to molecules, known as PEGylation, is a well-established technique for improving the properties of biomolecules and nanoparticles for research and therapeutic applications. nih.govmonash.edu

The primary advantages of PEGylation stem from its high water solubility, biocompatibility, and ability to increase the hydrodynamic size of the conjugated molecule. nih.govyoutube.com This modification can enhance the in vivo stability of proteins, peptides, and nanoparticles by protecting them from proteolytic enzymes and reducing clearance by the kidneys. nih.govyoutube.com By forming a hydration layer, PEG can also minimize non-specific binding to other proteins and surfaces, a crucial feature for reducing background signals in diagnostic assays and improving the circulation time of drug delivery systems. nih.govmdpi.com The flexibility and synthetic versatility of PEG allow for the creation of linkers with varying lengths and functionalities, providing precise control over the properties of the final bioconjugate. youtube.commdpi.com

Overview of Methyltetrazine-PEG24-amine HCl Salt as a Bioconjugation Reagent

This compound is a heterobifunctional linker molecule designed to leverage the strengths of both tetrazine chemistry and PEGylation. axispharm.com This reagent incorporates three key functional components:

A methyltetrazine moiety: This serves as the highly reactive diene for IEDDA cycloaddition reactions with strained alkenes like TCO. conju-probe.comcreative-biolabs.com The presence of a methyl group on the tetrazine ring can enhance stability and modulate reactivity. creative-biolabs.comadcreviews.com

A long-chain PEG24 spacer : This consists of 24 repeating ethylene glycol units, conferring high water solubility and biocompatibility to the molecule. axispharm.com This hydrophilic spacer helps to prevent aggregation and non-specific binding of the bioconjugate.

A terminal primary amine (-NH2) : This functional group provides a reactive handle for covalent attachment to biomolecules, typically through reaction with activated carboxylic acids or NHS esters. axispharm.com

The molecule is supplied as a hydrochloride (HCl) salt, which generally improves its stability and handling. axispharm.comadcreviews.com In practice, a researcher can first conjugate the amine end of Methyltetrazine-PEG24-amine to a protein or other molecule of interest. The resulting tetrazine-labeled biomolecule can then be introduced into a biological system to react specifically and rapidly with a second molecule that has been tagged with a TCO or other suitable dienophile. axispharm.com This reagent is particularly valuable for applications requiring the efficient and specific linking of two components in an aqueous environment, such as in the assembly of antibody-drug conjugates or for advanced imaging and diagnostic assays. conju-probe.commedchemexpress.com The combination of the fastest known bioorthogonal reaction with the solubility- and stability-enhancing properties of a long PEG chain makes it a powerful tool in modern chemical biology research. axispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H105N5O24 B8114362 Methyltetrazine-PEG24-amine HCl salt

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H105N5O24/c1-54-59-61-57(62-60-54)55-2-4-56(5-3-55)86-53-52-85-51-50-84-49-48-83-47-46-82-45-44-81-43-42-80-41-40-79-39-38-78-37-36-77-35-34-76-33-32-75-31-30-74-29-28-73-27-26-72-25-24-71-23-22-70-21-20-69-19-18-68-17-16-67-15-14-66-13-12-65-11-10-64-9-8-63-7-6-58/h2-5H,6-53,58H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUNSTHULGSLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H105N5O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Methyltetrazine Peg24 Amine Hcl Salt

Strategies for Methyltetrazine Synthesis

The construction of the 1,2,4,5-tetrazine core is a pivotal step in the synthesis of Methyltetrazine-PEG24-amine HCl salt. Over the years, both classical and advanced methodologies have been developed to afford these nitrogen-rich heterocyclic compounds.

Classical and Advanced Approaches for 1,2,4,5-Tetrazine Core Synthesis

Classical methods for synthesizing the 1,2,4,5-tetrazine ring often involve the condensation of nitriles with hydrazine, followed by an oxidation step. This approach, known as the Pinner synthesis and its variations, has been a cornerstone of tetrazine chemistry. The general scheme involves the reaction of a nitrile with hydrazine to form a dihydrotetrazine intermediate, which is then oxidized to the aromatic tetrazine.

More advanced and efficient methods have since been developed to overcome the limitations of classical approaches, such as harsh reaction conditions and limited substrate scope. These include:

Metal-Catalyzed Syntheses: The use of transition metal catalysts, such as zinc triflate (Zn(OTf)₂) and nickel triflate (Ni(OTf)₂), has been shown to facilitate the synthesis of tetrazines from nitriles and hydrazine under milder conditions. These Lewis acid catalysts activate the nitrile towards nucleophilic attack by hydrazine.

One-Pot Syntheses from Carboxylic Ester Precursors: A notable advancement is the one-pot synthesis of 3-thiomethyltetrazines from carboxylic ester precursors. This method provides a versatile platform for the subsequent synthesis of unsymmetrical tetrazines through cross-coupling reactions.

Development of Unsymmetric Tetrazine Derivatives

The synthesis of unsymmetrically substituted tetrazines, such as those with a methyl group on one side and a functionalizable linker on the other, is crucial for their application in bioconjugation. Several strategies have been developed to achieve this:

Sequential Reactions: One common approach involves the sequential addition of different nitriles to hydrazine. However, this can often lead to a mixture of symmetric and unsymmetric products, requiring careful purification.

Palladium-Catalyzed Cross-Coupling Reactions: A more controlled and versatile method involves the use of palladium-catalyzed cross-coupling reactions. The Liebeskind-Srogl cross-coupling, for instance, allows for the reaction of a tetrazine thioether with a boronic acid to introduce a new substituent. This has been instrumental in the synthesis of a wide array of unsymmetrical tetrazines.

Sonogashira-Type Cross-Coupling: An efficient route for synthesizing 3-alkyl-6-methyl-1,2,4,5-tetrazines involves the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes. The resulting alkynyl tetrazines can then be hydrogenated to yield the desired alkyl-substituted products.

Method Description Advantages Reference
Pinner SynthesisCondensation of nitriles with hydrazine followed by oxidation.Classical and well-established method. nih.gov
Metal-Catalyzed SynthesisUse of Lewis acids like Zn(OTf)₂ or Ni(OTf)₂ to promote tetrazine formation.Milder reaction conditions and broader substrate scope. nih.gov
Pd-Catalyzed Cross-CouplingReactions like Liebeskind-Srogl coupling of tetrazine thioethers with boronic acids.High control over substitution pattern, good yields. nih.gov
Sonogashira CouplingCoupling of halo-tetrazines with terminal alkynes.Efficient route to asymmetrically substituted alkyltetrazines. chemrxiv.orgrsc.org

Synthesis of PEGylated Amine Compounds (e.g., Methyltetrazine-PEG4-amine, Methyltetrazine-PEG24-amine)

The attachment of a polyethylene glycol (PEG) chain to the methyltetrazine core is essential for imparting hydrophilicity and providing a reactive handle for further functionalization. The synthesis of compounds like Methyltetrazine-PEG4-amine and Methyltetrazine-PEG24-amine typically involves the reaction of an activated methyltetrazine derivative with a PEG-amine.

A common synthetic route starts with a methyltetrazine bearing a leaving group, such as a halogen or a sulfonyl group, which can be displaced by the amine terminus of a discrete PEG linker (e.g., H₂N-(PEG)₂₄-H). Alternatively, a methyltetrazine-carboxylic acid can be activated (e.g., as an NHS ester) and then reacted with the PEG-amine to form a stable amide bond. The choice of a discrete PEG linker, with a defined number of ethylene (B1197577) glycol units, is crucial for ensuring the homogeneity of the final product.

Derivatization of the Amine Moiety for Diverse Linker Architectures

The terminal primary amine of this compound is a versatile functional group that can be readily derivatized to create a wide range of linker architectures for specific bioconjugation applications. The most common derivatization is the formation of an amide bond through reaction with a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide [NHS] ester). This allows for the straightforward attachment of the methyltetrazine-PEG moiety to proteins, antibodies, or other biomolecules containing accessible carboxyl groups.

Other potential derivatizations of the amine group to expand the utility of the linker include:

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to stable secondary amines.

Isothiocyanate Coupling: Reaction with isothiocyanates to form thiourea linkages.

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield stable sulfonamides.

These derivatization strategies enable the construction of linkers with varying lengths, charges, and functionalities, tailored to the specific requirements of the intended application.

Reaction Type Reactant Resulting Linkage
AcylationCarboxylic Acid, Activated Ester (e.g., NHS ester)Amide
Reductive AminationAldehyde, KetoneSecondary Amine
Isothiocyanate CouplingIsothiocyanateThiourea
SulfonylationSulfonyl ChlorideSulfonamide

Stability and Handling Considerations for this compound

The stability of tetrazine compounds is a critical factor for their successful application in bioconjugation, particularly in aqueous environments. The stability of this compound is enhanced by several key features:

Methyl Substitution: The presence of an electron-donating methyl group on the tetrazine ring increases its stability compared to unsubstituted or electron-withdrawn tetrazines. Studies have shown that electron-rich tetrazines exhibit greater stability in aqueous solutions. nih.govacs.org

HCl Salt Form: The compound is supplied as a hydrochloride (HCl) salt, which improves its stability and facilitates handling by converting the primary amine into a more stable ammonium salt. vectorlabs.com This also generally enhances the water solubility of the molecule.

For optimal stability, it is recommended to store this compound in a dry, dark environment at low temperatures (typically -20°C). When preparing solutions, it is advisable to use anhydrous solvents if the subsequent reaction requires non-aqueous conditions. For aqueous applications, freshly prepared solutions are recommended to minimize potential degradation over time. The stability of tetrazines can be affected by pH, with some degradation observed under certain conditions. Therefore, the pH of the reaction buffer should be considered and optimized for the specific application.

Reaction Mechanism and Kinetic Investigations of Inverse Electron Demand Diels Alder Reactions Involving Methyltetrazine Peg24 Amine Hcl Salt

Mechanistic Understanding of Tetrazine-Dienophile Cycloadditions

The reaction between 1,2,4,5-tetrazines and various dienophiles, a cornerstone of bioorthogonal chemistry, proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. frontiersin.orgacs.orgresearchgate.netsigmaaldrich.com This type of reaction is characterized by the interaction between an electron-deficient diene (the tetrazine) and an electron-rich dienophile. sigmaaldrich.comnih.gov The generally accepted mechanism involves a [4+2] cycloaddition to form a highly unstable bicyclic intermediate. nih.govnih.gov This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas to form a stable dihydropyridazine product when reacting with alkenes, or a pyridazine product when reacting with alkynes. frontiersin.orgnih.govnih.gov

This irreversible expulsion of nitrogen gas is a key thermodynamic driving force for the reaction, ensuring that the ligation is not reversible under biological conditions. nih.govwikipedia.org The reaction's efficiency and selectivity in complex biological environments have made it a powerful tool for various applications in chemical biology. acs.orgnih.gov

While the concerted [4+2] cycloaddition is the widely accepted primary pathway, computational studies and experimental evidence suggest that the mechanism can be more nuanced depending on the specific reactants. For instance, some reactions may proceed through a stepwise mechanism involving a zwitterionic intermediate, particularly with highly polarized reactants. escholarship.org However, for most applications involving common tetrazines and strained dienophiles, the concerted iEDDA pathway is the predominant and rate-determining step. escholarship.orgresearchgate.net The reaction is notable for its rapid kinetics, which allows for efficient labeling even at the low concentrations typically found in living systems. acs.orgnih.gov

Factors Influencing Reaction Kinetics and Efficiency

The kinetics and efficiency of the inverse electron-demand Diels-Alder reaction involving tetrazines are influenced by several key factors, including the electronic properties of the tetrazine substituents, the nature and strain of the dienophile, the solvent environment, and the characteristics of any linking molecules.

Influence of Tetrazine Substituents on Reaction Rates

The substituents on the tetrazine ring play a critical role in modulating the reaction rate. Electron-withdrawing groups on the tetrazine ring lower the energy of its lowest unoccupied molecular orbital (LUMO), which strengthens the interaction with the highest occupied molecular orbital (HOMO) of the dienophile, thereby accelerating the reaction. nih.govacs.org Conversely, electron-donating groups increase the LUMO energy, leading to slower reaction rates. nih.govnih.gov

This principle allows for the fine-tuning of reaction kinetics for specific applications. By strategically choosing substituents, the reaction rate can be varied by over 200-fold with the same dienophile. nih.gov For instance, tetrazines bearing sulfoxide and sulfone groups have been shown to have unexpectedly low activation barriers for the iEDDA reaction. rsc.org While electron-withdrawing groups generally increase reactivity, they can also decrease the stability of the tetrazine in aqueous environments. acs.orgchemrxiv.org However, some research suggests that intramolecular destabilization through N-N repulsion can increase reactivity without compromising stability. chemrxiv.org The methyl group in Methyltetrazine-PEG24-amine is considered to improve the stability of the molecule compared to unsubstituted tetrazines. vectorlabs.com

Table 1: Effect of Tetrazine Substituents on Reaction Rates
Substituent TypeEffect on LUMO EnergyImpact on Reaction RateExample Groups
Electron-WithdrawingLowersIncreases-CF₃, -CN, Sulfoxides, Sulfones
Electron-DonatingRaisesDecreases-CH₃, -OCH₃
Aromatic (e.g., Pyridyl)Lowers (generally)Increases2-pyridyl

Reactivity of Dienophiles

The structure and reactivity of the dienophile are paramount to the kinetics of the iEDDA reaction. Strained alkenes and alkynes are particularly reactive dienophiles due to the high energy of their π-bonds, which are pre-distorted towards the geometry of the transition state. acs.orggoogle.com This pre-distortion lowers the activation energy of the reaction, leading to exceptionally fast kinetics. acs.org

trans-Cyclooctenes (TCOs) * are among the most reactive dienophiles used in tetrazine ligations, exhibiting second-order rate constants as high as 30,000 M⁻¹s⁻¹. nih.govaxispharm.com The high ring strain of the trans isomer makes it exceptionally reactive. wikipedia.org Further increasing the strain, for instance by fusing a cyclopropane ring, can enhance reactivity even more. units.itacs.org

Norbornenes are also effective dienophiles, though generally less reactive than TCOs. They offer a good balance of reactivity and stability for many bioorthogonal applications. nih.gov

Cyclopropenes , particularly those with a single substituent at the C-3 position, show high reactivity. google.com

Vinylboronic acids (VBAs) can react with tetrazines, and their reactivity can be enhanced by coordinating substituents on the tetrazine. acs.org

Isonitriles participate in a [4+1] cycloaddition with tetrazines, offering an alternative reaction pathway. frontiersin.org

The choice of dienophile allows for a vast range of reaction rates, which, when combined with tunable tetrazines, provides a wide spectrum of kinetic control. nih.gov

Table 2: Second-Order Rate Constants (k₂) for Reactions of Various Dienophiles with Tetrazines
DienophileTetrazine DerivativeSolventk₂ (M⁻¹s⁻¹)Reference
trans-Cyclooctene (TCO)3,6-Di(2-pyridyl)-s-tetrazine9:1 MeOH/water2000 nih.gov
Strained trans-cyclooctene3,6-Di(2-pyridyl)-s-tetrazineMeOH22,000 units.it
NorborneneTetrazine-VT680Aqueous Buffer1.9 nih.gov
3-MethylcyclopropeneTetrazine 4-~0.2 google.com

Solvent Compatibility and Aqueous Reaction Conditions

The iEDDA reaction between tetrazines and dienophiles is highly compatible with aqueous environments, a critical feature for its use in biological systems. wikipedia.orggoogle.com In fact, the reaction rate is often accelerated in water and other protic solvents compared to nonpolar organic solvents. wikipedia.orgacs.orgwikipedia.org This acceleration is attributed to factors such as the hydrophobic effect, which can increase the effective concentration of the reactants, and the stabilization of the polar transition state by hydrogen bonding with solvent molecules. acs.orgwikipedia.org

The reaction's tolerance to a wide range of aqueous conditions, including the presence of biological nucleophiles like thiols and amines, underscores its bioorthogonality. google.comnih.gov This robustness allows for efficient labeling in complex media such as cell lysates and serum. nih.govgoogle.com

Role of PEG Linker in Modulating Reaction Environment

The polyethylene glycol (PEG) linker in Methyltetrazine-PEG24-amine HCl salt serves several important functions. The PEG chain significantly enhances the aqueous solubility of the tetrazine moiety, which is crucial for its application in biological systems. vectorlabs.comaxispharm.comconju-probe.com PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of biomolecules by reducing immunogenicity and aggregation. nih.gov

The length and flexibility of the PEG linker can also influence the accessibility of the tetrazine for reaction. nih.gov A longer PEG chain can provide greater steric freedom for the tetrazine to interact with its dienophile partner, potentially enhancing the reaction rate in certain contexts, such as when one or both reactants are attached to large biomolecules. However, some studies suggest that very long PEG linkers might also shield the reactive moiety, potentially decreasing the reaction efficiency. nih.gov Therefore, the PEG24 linker represents a balance, providing hydrophilicity and flexibility while maintaining reactive accessibility. axispharm.combioglyco.com

Computational and Theoretical Analysis of Reaction Pathways

The inverse electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry, has been the subject of extensive computational and theoretical investigation to elucidate its mechanism and predict reactivity. While specific computational studies on this compound are not extensively documented in publicly available literature, the reaction pathway can be thoroughly analyzed using established theoretical models and data from analogous tetrazine systems. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for understanding the intricacies of the IEDDA cycloaddition. nih.govescholarship.org

At its core, the IEDDA reaction involving a tetrazine and a dienophile, such as a strained alkene, is governed by frontier molecular orbital (FMO) theory. nih.gov The reaction's rapid kinetics are attributed to the low energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine diene. nih.gov Computational models are instrumental in calculating these orbital energies and thus predicting the reactivity of various tetrazine derivatives.

For a molecule like Methyltetrazine-PEG24-amine, the methyl group acts as a weakly electron-donating group, while the long PEG24-amine chain is not expected to significantly influence the electronic properties of the tetrazine core directly. However, it can have steric and conformational effects that may modulate the reaction pathway. The primary amine, when protonated as an HCl salt, would have a more electron-withdrawing character.

Key Computational Approaches:

Density Functional Theory (DFT): This is a widely used method to investigate the geometry of reactants, transition states, and products, as well as to calculate the activation energies of the reaction. nih.gov DFT calculations can provide a detailed picture of the concerted or stepwise nature of the cycloaddition.

Distortion/Interaction Model (also known as Activation Strain Model): This model deconstructs the activation energy into two main components: the distortion energy and the interaction energy. escholarship.orgnih.gov

Distortion Energy: The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy: The stabilizing energy released when the distorted reactants interact in the transition state.

Computational studies on various substituted tetrazines have shown that their reactivity in IEDDA reactions often correlates linearly with the energy of their LUMO and LUMO+1 orbitals. nih.gov Electron-withdrawing substituents on the tetrazine ring lower the LUMO energy, decrease the HOMO-LUMO gap with a dienophile, and thus accelerate the reaction. researchgate.net

Reaction Pathway Analysis:

The IEDDA reaction of a tetrazine typically proceeds through a concerted, though often asynchronous, transition state. This leads to an unstable bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), forming a dihydropyridazine product. This dihydropyridazine can then tautomerize or be oxidized to the more stable pyridazine.

Computational analyses provide key energetic data for these steps. The following table presents representative calculated activation free energies (ΔG‡) for the IEDDA reaction of a simple methyl-substituted tetrazine with a common dienophile, trans-cyclooctene (TCO), based on data from similar systems in the literature. It is important to note that these are illustrative values, and the actual values for Methyltetrazine-PEG24-amine may vary.

Table 1: Representative Calculated Activation Free Energies for the IEDDA Reaction of a Methyl-Substituted Tetrazine with TCO
ReactantsComputational MethodCalculated ΔG‡ (kcal/mol)
3-methyl-1,2,4,5-tetrazine + TCODFT (M06-2X/6-311+G(d,p))~15-18

Bioconjugation Strategies and Methodologies with Methyltetrazine Peg24 Amine Hcl Salt

Conjugation to Proteins and Peptides

The ability to modify proteins and peptides at specific sites without disrupting their structure or function is essential for creating advanced therapeutics, diagnostics, and research tools. Tetrazine ligation offers a robust method for achieving this.

Site-selective modification of antibodies is critical for the development of homogenous antibody-drug conjugates (ADCs) and for imaging agents with improved pharmacokinetic properties. Tetrazine ligation provides a powerful tool for this purpose. One common strategy is a two-step "pretargeting" approach, particularly in radioimmunotherapy and PET imaging. nih.govnih.govnih.gov In this method, an antibody modified with a dienophile (e.g., TCO) is administered first. nih.gov After the antibody has accumulated at the target site (e.g., a tumor) and cleared from circulation, a radiolabeled tetrazine molecule is administered. nih.gov The tetrazine rapidly reacts with the TCO-modified antibody at the target site, delivering the radioactive payload with high precision and minimizing off-target toxicity. d-nb.infonih.gov

Alternatively, the antibody itself can be conjugated to a tetrazine moiety. researchgate.net This has been explored to circumvent potential in vivo instability of some TCO derivatives. researchgate.net The hydrophilic PEG24 spacer in a reagent like Methyltetrazine-PEG24-amine can be particularly advantageous in antibody conjugation, as it has been shown to prevent the hydrophobic TCO or tetrazine groups from being "buried" within the protein structure, thereby maintaining their reactivity. researchgate.netnih.gov

Application Strategy Key Findings References
Pretargeted Immuno-PETAntibody-TCO conjugate followed by radiolabeled tetrazineHigh tumor-to-background ratios; reduced radiation dose to non-target tissues. nih.govd-nb.infonih.govnih.gov
Antibody-Drug Conjugates (ADCs)Site-specific conjugation of a TCO-drug linker to an antibody, followed by tetrazine-triggered drug release.Potent anti-tumor activity via extracellular drug release; offers an alternative to internalization-dependent ADCs. nih.govresearchgate.net
Improving Conjugate ReactivityIncorporation of PEG linkers between the antibody and the bioorthogonal handle.PEG spacers (e.g., PEG4, PEG24) prevent the hydrophobic bioorthogonal group from burying inside the antibody, improving functional reactivity by over 5-fold. researchgate.netnih.gov

For ultimate precision in protein modification, genetic code expansion (GCE) allows for the site-specific incorporation of an unnatural amino acid (ncAA) bearing a bioorthogonal handle directly into a protein's polypeptide chain during translation. researchgate.netnih.govvectorlabs.com This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and inserts the desired ncAA instead of terminating translation. vectorlabs.com

Researchers have successfully developed and encoded ncAAs containing tetrazine moieties. nih.govresearchgate.netvectorlabs.com This allows for the production of recombinant proteins with a tetrazine group at a precisely defined location. These proteins can then be rapidly and quantitatively labeled with probes functionalized with a strained dienophile like TCO. nih.govvectorlabs.com This method avoids any potential side reactions associated with modifying natural amino acids (like cysteine or lysine) and ensures a homogenous product with a well-defined point of conjugation. The reaction rates for genetically encoded tetrazine ncAAs with sTCO (strained TCO) reagents can be exceptionally high, reaching up to 8 x 10⁴ M⁻¹s⁻¹, making them among the fastest site-specific bioorthogonal labels available. pnas.org

Unnatural Amino Acid Incorporation System Application Key Findings References
Tetrazine-containing ncAA (e.g., Tet2)Evolved tRNA/RS pairs in E. coliSite-specific protein labeling in vitro and in cellsEnables rapid and quantitative conjugation (>95% fidelity) with TCO-probes within minutes. nih.govnih.govvectorlabs.com
trans-Cyclooctene ncAA (TCO*A)Pyrrolysyl-tRNA synthetase/tRNA pair in mammalian cellsSite-specific antibody labeling for radioimmunoconjugationAllows precise attachment of radiochelator-tetrazine payloads (e.g., ⁸⁹Zr, ¹⁷⁷Lu) to antibodies. nih.gov
Various Tetrazine ncAAsOptimized GCE machineryGeneral protein bioconjugationThe tetrazine ncAA is a uniquely tunable, highly reactive, and encodable bioorthogonal functional group. researchgate.net

Protein microarrays are powerful tools for studying protein interactions, screening for enzyme inhibitors, and developing diagnostics. A key challenge is the controlled and oriented immobilization of proteins on a surface to ensure their functionality. Tetrazine ligation provides a highly efficient method for covalent and site-specific protein immobilization. nih.govvectorlabs.com

The strategy typically involves functionalizing a surface (e.g., glass slide, hydrogel microfiber) with one of the bioorthogonal partners (e.g., TCO) and modifying the protein of interest with the other (e.g., a tetrazine). nih.govnih.govvectorlabs.com When the tetrazine-modified protein is introduced to the TCO-functionalized surface, a rapid and spontaneous ligation occurs, covalently attaching the protein. nih.gov Because the protein is modified at a specific site (often achieved via GCE or site-selective chemical modification), its orientation on the surface can be controlled, which is crucial for maintaining the activity of enzymes or the accessibility of antibody binding sites. vectorlabs.comresearchgate.net This method has been used to attach various proteins, including enzymes and antibody fragments, to surfaces while preserving their biological function. nih.govvectorlabs.com

Functionalization of Nucleic Acids (DNA, RNA)

The ability to label and track nucleic acids is fundamental to understanding gene expression, replication, and cellular dynamics. Tetrazine ligation has emerged as a powerful tool for the functionalization of DNA and RNA, offering a catalyst-free alternative to copper-catalyzed click chemistry.

Methods for incorporating the necessary bioorthogonal handles into nucleic acids include:

Metabolic Labeling: Cells are fed nucleoside analogs modified with a dienophile (e.g., TCO, cyclopropene, or vinyl groups). nih.govpnas.orgnih.govnih.gov These analogs are incorporated into newly synthesized DNA or RNA by the cell's own machinery. nih.govpnas.org The labeled nucleic acids can then be detected in situ by treating the cells with a fluorogenic tetrazine probe. pnas.orgnih.gov

Post-Synthetic Modification: Oligonucleotides can be synthesized with a primary amine modification at the 5' or 3' end, or internally. nih.govfrontiersin.org This amine can then be reacted with an NHS-ester-functionalized tetrazine or TCO to attach the bioorthogonal handle. frontiersin.orgresearchgate.net

Enzymatic Incorporation: Modified deoxynucleoside triphosphates (dNTPs) containing a dienophile like TCO can be incorporated into DNA strands during polymerase chain reaction (PCR). nih.gov The resulting TCO-functionalized DNA can then be rapidly labeled with a tetrazine probe. nih.gov

These strategies have been successfully applied to detect specific DNA and RNA sequences with high sensitivity, discriminate between single nucleotide mismatches, and image DNA synthesis in living cells. nih.govvectorlabs.comresearchgate.net

Modification of Lipids and Cell Membranes

Lipids and cell membranes are challenging targets for modification due to their complex and dynamic nature. Bioorthogonal tetrazine ligation provides a means to study lipid metabolism, trafficking, and membrane organization with high specificity.

One primary approach is metabolic labeling, where cells are supplied with lipid precursors or analogs containing a small, bioorthogonal dienophile tag, such as a cyclopropene. nih.gov For example, cyclopropene-tagged phospholipids can be incorporated into cellular membranes. nih.gov Subsequent addition of a fluorogenic tetrazine dye allows for live-cell imaging of lipid localization and transport. nih.gov This strategy has also been used to visualize the subcellular locations of specific enzyme activities, such as that of phospholipase D (PLD), by supplying a TCO-containing alcohol that acts as a substrate for the enzyme. pnas.org

Beyond metabolic labeling, tetrazine ligation can be used for direct cell surface engineering. nih.govresearchgate.net Cells can be decorated with a bioorthogonal handle, which then allows for the covalent attachment of various molecules, such as probes or therapeutic agents, directly to the cell membrane. nih.gov Furthermore, the surfaces of liposomes and other lipid-based nanoparticles can be functionalized with TCO or tetrazine groups. nih.govchemrxiv.org This enables applications such as pretargeted imaging, where TCO-liposomes can be directed to a tumor site that has been pre-labeled with a tetrazine-antibody conjugate. nih.gov

Biomolecule Labeling Strategy Application Key Findings References
PhospholipidsMetabolic labeling with cyclopropene-tagged phospholipid.Live-cell imaging of lipid uptake.Cyclopropene tags are small and suitable for tracking small molecules; fluorogenic tetrazines enable intracellular imaging. nih.gov
PhosphatidylcholineReal-time imaging of PLD activity using a TCO-alcohol substrate.Probing mechanisms of intracellular phospholipid trafficking.Revealed rapid, non-vesicular internalization of lipids from the plasma membrane. pnas.org
LiposomesSurface functionalization with TCO groups.Pretargeted PET imaging of tumors.¹⁸F-labeled TCO-liposomes showed significantly increased uptake in tetrazine-decorated tumors in vivo. nih.govchemrxiv.org
Cell SurfacesLight-activated uncaging of dihydrotetrazine on the cell membrane.Spatiotemporal control of cell surface modification.Enables single-cell precision for bioorthogonal ligation on the cell membrane. nih.gov

Glycan Labeling and Modification

The specific labeling and modification of glycans are crucial for understanding their complex roles in biological processes. While direct conjugation of Methyltetrazine-PEG24-amine HCl salt to native glycans is not a standard approach due to the lack of a compatible reactive handle, it can be effectively utilized in multi-step chemoenzymatic or metabolic labeling strategies. These approaches introduce a bioorthogonal handle onto the target glycan, which can then be selectively targeted by the tetrazine moiety of the linker.

Metabolic glycoengineering is a powerful technique where cells are supplied with a modified monosaccharide precursor containing a chemical reporter. rsc.org This unnatural sugar is processed through the cell's biosynthetic pathways and incorporated into nascent glycoconjugates. frontiersin.org To employ this compound in this context, a two-step labeling strategy would be necessary. First, a monosaccharide modified with a functional group that can react with an amine, such as an aldehyde or a carboxylic acid, would be metabolically incorporated into the cellular glycans. Following this, the exposed reactive handle on the cell surface glycans can be covalently linked with the amine group of this compound. This would then decorate the glycans with the methyltetrazine group, ready for a subsequent bioorthogonal reaction with a trans-cyclooctene (TCO)-modified probe for imaging or other applications.

A chemoenzymatic approach offers another avenue for glycan labeling. nih.govfrontiersin.org This method involves the use of specific enzymes, such as glycosyltransferases, to attach a modified sugar unit onto the glycan of a purified glycoprotein or a cell surface. rsc.org Similar to metabolic labeling, the sugar would be functionalized with a group reactive towards the amine of this compound. For instance, a galactose oxidase enzyme could be used to generate an aldehyde on terminal galactose residues of glycans, which can then be reacted with the amine group of the linker.

Below is an illustrative table outlining a potential two-step strategy for glycan labeling using an amine-reactive approach.

StepDescriptionReactantsProduct
1. Introduction of an Amine-Reactive Handle A modified sugar with an amine-reactive functional group (e.g., an aldehyde or activated carboxyl group) is incorporated into the glycan structure either through metabolic glycoengineering or by enzymatic modification.Target Glycan, Modified Sugar Precursor (e.g., N-levulinoylmannosamine) or Enzyme (e.g., Galactose Oxidase)Glycan with an Amine-Reactive Handle
2. Conjugation with this compound The amine group of this compound reacts with the introduced handle on the glycan, forming a stable covalent bond.Glycan with Amine-Reactive Handle, this compoundGlycan-PEG24-Methyltetrazine Conjugate

This sequential approach allows for the specific modification of glycans and their subsequent functionalization with the methyltetrazine handle for downstream applications.

Multi-component Bioconjugation and Orthogonal Labeling

A key advantage of bioorthogonal chemistry is the ability to perform multiple, distinct labeling reactions simultaneously within the same biological system, a concept known as orthogonal labeling. nih.gov The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and a strained alkene like trans-cyclooctene (TCO) is highly specific and proceeds with exceptionally fast kinetics, making it an excellent candidate for such multi-component strategies. website-files.com Its bioorthogonality means it does not cross-react with other bioorthogonal pairs, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). researchgate.netresearchgate.net

This compound can be employed in dual-labeling experiments where two different biomolecules or two distinct sites on a single biomolecule are to be modified. For instance, a protein of interest could be metabolically labeled with an unnatural amino acid containing an azide group, while cell surface glycans are engineered to display a TCO handle. Subsequently, the azide-modified protein can be labeled with a dibenzocyclooctyne (DBCO)-functionalized fluorophore via SPAAC, and the TCO-tagged glycans can be independently labeled using a methyltetrazine-conjugated probe, which could be prepared from this compound.

The mutual orthogonality of the tetrazine-TCO and azide-DBCO reactions ensures that the two labeling events proceed without interfering with each other, allowing for the simultaneous visualization or modification of two different cellular components. researchgate.net This approach is invaluable for studying complex biological interactions and dynamics.

The following table summarizes common bioorthogonal reaction pairs that can be used orthogonally with the tetrazine ligation for multi-component labeling.

Bioorthogonal Reaction 1Bioorthogonal Reaction 2Key Features of Orthogonality
Tetrazine Ligation (e.g., Methyltetrazine + TCO)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (e.g., Azide + DBCO)The tetrazine/TCO pair does not react with azides or cyclooctynes, and vice-versa. This allows for simultaneous or sequential labeling without cross-reactivity. researchgate.net
Tetrazine Ligation (e.g., Methyltetrazine + TCO)Staudinger Ligation (Azide + Phosphine)The functional groups of each reaction are non-interacting, enabling dual labeling of different molecular targets. nih.gov
Tetrazine Ligation (e.g., Methyltetrazine + TCO)Oxime/Hydrazone Ligation (Aldehyde/Ketone + Aminooxy/Hydrazine)The electrophile/nucleophile pairs of the oxime/hydrazone ligation are inert to the diene/dienophile pair of the tetrazine ligation.

These orthogonal labeling strategies, enabled by reagents like this compound, are powerful tools in chemical biology for the multiplexed analysis of complex biological systems.

Applications in Materials Science and Bioengineering

Functionalization of Polymeric Materials and Hydrogels

The amine group on Methyltetrazine-PEG24-amine allows it to be readily conjugated to polymers and biopolymers such as gelatin, alginate, and hyaluronic acid, which are rich in carboxylic acid groups. This is typically achieved through standard amide coupling reactions. Once the polymer is functionalized with the methyltetrazine moiety, it can be used as a component in creating crosslinked materials through the iEDDA click reaction with a polymer functionalized with a complementary group, such as norbornene or TCO.

This bioorthogonal crosslinking strategy is particularly valuable for forming hydrogels under physiological conditions, avoiding the harsh chemicals or catalysts often required in traditional polymerization methods that can be harmful to encapsulated cells or bioactive molecules. nih.govtuwien.at The resulting hydrogel networks are formed by stable covalent bonds, providing robust materials for biomedical applications. nih.govfrontiersin.org

A significant application of this technology is the development of injectable hydrogels for tissue engineering and drug delivery. tuwien.atfrontiersin.org By keeping the tetrazine-functionalized polymer and the TCO- or norbornene-functionalized polymer as separate solutions, they can be mixed immediately before or during injection. frontiersin.org The rapid and spontaneous click reaction causes the mixture to form a gel in situ, creating a scaffold that conforms to the shape of the injection site. tuwien.atfrontiersin.org

This method has been successfully used to create injectable hydrogels from biopolymers like gelatin and polypeptides. tuwien.atfrontiersin.org For instance, gelatin modified with tetrazine groups can be mixed with gelatin modified with norbornene groups to form a "ClickGel" within minutes. tuwien.at This rapid gelation is compatible with cell encapsulation, maintaining high cell viability, and the resulting scaffolds are biodegradable and support 3D cell growth. tuwien.at Similarly, injectable polypeptide hydrogels have been developed using a four-arm PEG functionalized with tetrazine and a norbornene-modified poly(L-glutamic acid), demonstrating the versatility of this approach for creating drug delivery systems. frontiersin.orgresearchgate.netnih.gov

Polymer SystemCrosslinking ChemistryApplicationKey Finding
Gelatin-Norbornene + Gelatin-TetrazineiEDDAInjectable cell scaffoldRapid, spontaneous gelation with high cell viability. tuwien.at
PLG-Norbornene + 4-arm PEG-TetrazineiEDDALocalized drug deliveryForms hydrogel in situ with tunable mechanical properties for sustained release. frontiersin.orgnih.gov
Alginate-Norbornene + Alginate-TetrazineiEDDACell encapsulationBioorthogonal crosslinking preserves cell viability; material properties are tunable. nih.gov

The mechanical and physical properties of hydrogels formed via tetrazine-based click chemistry can be precisely controlled, which is crucial for mimicking the properties of native tissues in regenerative medicine. frontiersin.orgnih.govnih.gov The final properties of the polymer network, such as stiffness (storage modulus), swelling ratio, and degradation rate, can be tuned by adjusting several parameters. nih.govfrontiersin.orgnih.gov

Key parameters for tuning hydrogel properties include:

Polymer Concentration: Increasing the total polymer concentration generally leads to a stiffer hydrogel with a smaller mesh size. nih.govfrontiersin.org

Degree of Functionalization: The extent to which the polymer backbones are modified with tetrazine and norbornene groups influences the crosslinking density. Higher degrees of modification result in faster gelation and more robust gels. nih.gov

Stoichiometric Ratio: The molar ratio of tetrazine to its dienophile partner (e.g., norbornene) is a critical factor. An equimolar ratio typically results in the most efficient crosslinking and mechanically stable hydrogels. frontiersin.orgnih.gov

For example, in gelatin-based hydrogels, varying the degree of modification from low to high and adjusting the tetrazine-to-norbornene ratio allows for systematic control over the crosslinking speed and the stability of the resulting hydrogel. nih.gov Similarly, for polypeptide hydrogels, the storage modulus can be readily tuned by changing the polymer concentration and the molar ratio of the functional groups. frontiersin.orgnih.gov This high level of control enables the design of hydrogels tailored to specific mechanobiology investigations and tissue engineering applications. nih.gov

Surface Modification and Biomolecule Immobilization

Methyltetrazine-PEG24-amine HCl salt is a valuable tool for modifying surfaces to control their interaction with biological systems. The amine functionality allows the linker to be covalently attached to surfaces that have been pre-activated with groups like carboxylic acids or NHS esters. Alternatively, surfaces can be coated with polymers that can then be functionalized with the linker.

One innovative approach involves using a tetrazine-containing catecholamine (DOPA-Tet) that can polymerize onto a wide variety of material surfaces. chemrxiv.orgyoutube.com Once the surface is decorated with tetrazine groups, molecules of interest that have been modified with a TCO group can be specifically and efficiently "clicked" onto the surface. chemrxiv.orgyoutube.com The long PEG24 spacer on the linker helps to extend the reactive tetrazine group away from the surface, potentially increasing its accessibility and reaction efficiency, while also providing an anti-fouling layer that resists non-specific protein adsorption. illinois.edu

This strategy has been used for the stable immobilization of various bioactive molecules, including:

Peptides: Immobilizing cell adhesion peptides (e.g., RGD) to promote specific cell attachment.

Enzymes: Grafting enzymes to surfaces for applications in biosensors and biocatalysis, while retaining their biological activity. chemrxiv.org

Antibiotics: Attaching antibiotics to surfaces to create antimicrobial coatings. chemrxiv.org

The bioorthogonal nature of the tetrazine ligation ensures that the immobilization reaction does not damage the delicate structure and function of the biomolecules being attached. chemrxiv.org

Development of Smart Biointerfaces

The concept of a "smart" biointerface refers to a surface that can change its biological or physical properties in response to a specific stimulus. Tetrazine-based bioorthogonal chemistry enables the creation of such responsive systems, particularly through "click-to-release" mechanisms. nih.gov In these systems, the tetrazine does not form a stable link but rather triggers the cleavage of a specially designed dienophile, releasing a caged molecule. nih.gov

By immobilizing a TCO-caged therapeutic agent or signaling molecule onto a surface or within a hydrogel matrix, a biointerface can be created that remains inert until exposed to a tetrazine-containing trigger molecule. The tetrazine-triggered cycloaddition leads to a cascade of reactions that uncages and releases the active molecule with high spatiotemporal control. nih.govnih.gov This approach has been explored for the activation of prodrugs, where a non-toxic drug precursor is released as a potent therapeutic only at the desired site of action. nih.govnih.gov

This strategy allows for the development of biointerfaces that can:

Release drugs on-demand in response to an externally introduced tetrazine trigger.

Activate fluorescent probes for imaging applications at specific times and locations. frontiersin.org

Control cellular behavior by releasing signaling molecules in a controlled manner.

While much of the research has focused on drug delivery, the fundamental principle of tetrazine-triggered cleavage can be applied to create dynamic surfaces that can switch from a passive to an active state, a key feature of smart biointerfaces.

Metal-Organic Framework (MOF) Functionalization

Metal-Organic Frameworks (MOFs) are highly porous materials with tunable structures, making them promising for applications in gas storage, separation, and catalysis. The properties of MOFs can be precisely tailored by modifying the organic linkers that connect the metal nodes. Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into a pre-formed MOF without altering its underlying framework.

Methyltetrazine-PEG24-amine is well-suited for the PSM of MOFs that contain reactive sites, such as uncoordinated carboxylic acid groups or other functionalities that can be coupled to amines. More commonly, MOFs are first synthesized using linkers that already contain a reactive handle, such as a primary amine (e.g., IRMOF-3). The amine groups within the MOF pores can then be modified in a subsequent step.

The introduction of tetrazine moieties into a MOF via PSM opens up the possibility of using click chemistry to further functionalize the framework. For example, after attaching Methyltetrazine-PEG24-amine to the MOF's organic linker, various molecules functionalized with TCO or other strained alkenes can be "clicked" into the porous structure. This allows for:

Tuning Pore Environment: Introducing hydrophobic or hydrophilic groups to control the adsorption of specific molecules.

Anchoring Catalysts: Immobilizing catalytic species within the MOF pores.

Creating Sensory Materials: Attaching reporter molecules that change properties upon binding to an analyte.

The use of tetrazine-based linkers provides a highly efficient and modular approach to MOF functionalization, leveraging the mild conditions and high specificity of click chemistry to build complex, multifunctional materials.

Methodological Innovations and Future Directions in Methyltetrazine Peg24 Amine Hcl Salt Research

Advancements in Tetrazine Probe Design and Synthesis

The utility of Methyltetrazine-PEG24-amine HCl salt in biological systems is intrinsically linked to the performance of the tetrazine moiety. Research in tetrazine probe design has been focused on enhancing their stability and reactivity, as well as minimizing their impact on the biological systems under investigation.

Improving Physiological Stability and Reactivity of Tetrazine Probes

A significant challenge in the application of tetrazine probes, including those derived from this compound, is maintaining a balance between high reactivity towards their dienophile partner and stability in the aqueous, nucleophile-rich physiological environment. The methyl group in this compound contributes to the stability of the tetrazine ring.

The long PEG24 linker in this compound plays a crucial role in enhancing the aqueous solubility and bioavailability of the probe. This hydrophilic spacer can also shield the tetrazine core from non-specific interactions and enzymatic degradation, thereby improving its in vivo stability and pharmacokinetic profile. biochempeg.com The HCl salt formulation of Methyltetrazine-PEG24-amine further contributes to its stability and ease of handling in laboratory settings. axispharm.com

Recent synthetic advancements have led to the development of novel tetrazine scaffolds with improved stability-reactivity profiles. While not specific to the PEG24-amine variant, these innovations, such as the introduction of different substituents on the tetrazine ring, provide a roadmap for the future design of even more robust methyltetrazine-PEG probes.

Developing "Mini-tags" for Minimal Biological Interference

The concept of "mini-tags" addresses the need for bioorthogonal handles that are small enough to be incorporated into biological molecules without perturbing their natural function. While the entire this compound molecule is not a "mini-tag" due to its long PEG chain, the methyltetrazine moiety itself can be considered a relatively small and efficient bioorthogonal reactive group.

Research has focused on developing small, yet highly reactive dienophiles to pair with tetrazine probes. For instance, the use of cyclopropenes as "mini-tag" dienophiles has been explored. nih.gov These small dienophiles can be readily introduced into biomolecules, and their subsequent reaction with a methyltetrazine-PEG probe, such as one derived from this compound, allows for the attachment of a larger functional cargo (e.g., a PEG chain for improved pharmacokinetics or an imaging agent). The methyltetrazine group itself has been incorporated into amino acids to create small, bioorthogonal handles for imaging enzyme activities in situ, demonstrating its utility as a minimal tag. nih.govrsc.orgresearchgate.net This approach allows for the visualization of enzyme activity without significantly altering the properties of the probe. nih.gov

Expansion of Dienophile Substrates and Orthogonal Reactivity

The primary dienophile partner for tetrazine probes like this compound is trans-cyclooctene (TCO) and its derivatives, prized for their exceptionally fast reaction kinetics. axispharm.comaxispharm.com However, the expansion of the dienophile toolbox is a key area of research to broaden the applications of tetrazine ligations.

Efforts have been made to develop and characterize the reactivity of other strained alkenes and alkynes with tetrazines. Norbornene and cyclopropene derivatives are notable examples of alternative dienophiles that react efficiently with tetrazines. conju-probe.com The development of dienophiles with distinct reactivity profiles opens up the possibility of performing multiple, orthogonal bioorthogonal reactions within the same biological system. This allows for the simultaneous tracking or modification of different molecular targets.

For instance, a system could be designed where a this compound-derived probe reacts specifically with a TCO-labeled biomolecule, while another bioorthogonal reaction pair, such as an azide and a cyclooctyne, is used independently to label a different target. This orthogonal approach is crucial for studying complex biological processes.

Integration with Advanced Biological Techniques (e.g., CRISPR systems, genetic engineering)

The specificity of the tetrazine ligation makes it an attractive tool for integration with advanced biological techniques like CRISPR-Cas9 gene editing and genetic code expansion. While direct studies involving this compound in this context are limited, the principles have been established with other tetrazine derivatives.

The delivery of CRISPR-Cas9 ribonucleoproteins (RNPs) for gene editing can be facilitated by PEGylation. nih.govsynthego.com Although not employing a tetrazine ligation, this demonstrates the utility of PEG chains in delivering gene-editing machinery into cells. In the future, this compound could be used to conjugate targeting ligands or other functional molecules to CRISPR-Cas9 components, enabling more precise delivery to specific cell types.

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids containing bioorthogonal handles, such as a dienophile, into proteins. A protein thus engineered could then be specifically labeled with a probe derived from this compound, enabling the attachment of a long PEG chain to enhance its therapeutic properties or for imaging purposes.

Computational Design and Optimization of Bioorthogonal Systems

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of bioorthogonal reaction partners. nih.govchemrxiv.org Density Functional Theory (DFT) calculations and distortion/interaction models are used to analyze the factors that govern the reaction rates between different tetrazines and dienophiles. nih.gov

These computational approaches can be used to screen virtual libraries of tetrazine derivatives to identify candidates with optimal reactivity and stability profiles before their synthesis and experimental validation. researchgate.netchemrxiv.org For instance, computational studies can predict how modifications to the methyltetrazine core or the nature of the dienophile will affect the kinetics of the ligation. This predictive power accelerates the development of new and improved bioorthogonal tools.

While specific computational studies on this compound are not widely reported, the established computational frameworks for tetrazine chemistry can be readily applied to model its behavior and guide the design of next-generation probes with enhanced properties for specific applications.

Emerging Research Areas for this compound

The unique properties of this compound, particularly its long PEG linker, position it as a key reagent in several emerging research areas.

PROTACs and Targeted Protein Degradation: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. This compound is being explored as a linker for the synthesis of PROTACs, connecting a protein-targeting ligand to an E3 ligase-binding moiety. immunomart.commedchemexpress.commedchemexpress.com The length and flexibility of the PEG24 chain can be critical for optimal ternary complex formation and subsequent protein degradation.

Pretargeted Imaging and Radiotherapy: In pretargeting strategies, a biomolecule labeled with a dienophile is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-based imaging or therapeutic agent is introduced, which then reacts specifically with the pre-localized dienophile. nih.govnih.gov The long PEG chain of a probe derived from this compound can enhance the blood circulation time of the imaging or therapeutic payload, potentially leading to improved signal-to-noise ratios in imaging or higher therapeutic efficacy.

Hydrogel and Biomaterial Functionalization: The amine group of this compound can be used to incorporate the methyltetrazine-PEG moiety into hydrogels and other biomaterials. These functionalized materials can then be used for cell scaffolding, controlled release of therapeutics, or as platforms for studying cell-biomaterial interactions through the bioorthogonal ligation of other molecules.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of Methyltetrazine-PEG24-amine HCl salt, and how do they influence its reactivity?

  • The compound consists of a methyltetrazine group, a 24-unit polyethylene glycol (PEG) chain, and a terminal amine modified as an HCl salt. The methyltetrazine enables rapid bioorthogonal reactions (e.g., inverse electron-demand Diels-Alder [iEDDA] with trans-cyclooctene [TCO] groups), while the PEG spacer enhances water solubility and reduces steric hindrance. The amine group facilitates covalent conjugation to carboxyl-containing molecules via carbodiimide chemistry (e.g., EDC/NHS activation) .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Store at -20°C in desiccated, light-protected containers . Avoid repeated freeze-thaw cycles, which can degrade the tetrazine moiety. Solutions should be prepared fresh or aliquoted under inert gas (e.g., argon) to minimize hydrolysis .

Q. Which analytical methods are recommended for characterizing purity and confirming successful conjugation?

  • HPLC (reverse-phase C18 columns) and LC-MS for purity assessment and molecular weight verification. NMR (¹H and ¹³C) confirms structural integrity, while UV-Vis spectroscopy (λmax ~300–350 nm) monitors tetrazine reactivity. For conjugates, SDS-PAGE or size-exclusion chromatography (SEC) validates biomolecular interactions .

Advanced Research Questions

Q. How can reaction efficiency be optimized for iEDDA-based labeling of TCO-modified proteins in physiological buffers?

  • Key parameters :

  • pH : Maintain 7.0–8.0 to balance tetrazine reactivity and protein stability.
  • Temperature : Room temperature (20–25°C) minimizes nonspecific binding.
  • Molar ratio : Use a 1.5–2-fold excess of tetrazine reagent over TCO-modified targets.
  • Time : Monitor reaction completion within 30–60 minutes via fluorescence quenching (tetrazine-TCO reaction eliminates intrinsic tetrazine fluorescence).
    • Challenges : Competing hydrolysis of tetrazine in aqueous media can reduce yield. Pre-equilibrate reagents in anhydrous DMSO and use short incubation times .

Q. What strategies mitigate batch-to-batch variability in conjugation efficiency when using this compound?

  • Quality control : Pre-screen reagent purity (>95% by HPLC) and confirm amine reactivity via TNBS assay.
  • Conjugation protocol standardization :

  • Use consistent activation methods (e.g., EDC/sulfo-NHS for carboxyl-amine coupling).
  • Employ molar excess calculators (e.g., based on target biomolecule concentration and PEG spacer length).
    • Troubleshooting : If yields drop, check for residual moisture in solvents or PEG chain oxidation via FT-IR .

Q. How does the PEG24 spacer length impact in vivo biodistribution compared to shorter PEG variants (e.g., PEG4 or PEG12)?

  • Longer PEG chains (e.g., PEG24) enhance circulation half-life by reducing renal clearance and minimizing immune recognition. However, they may reduce tissue penetration in dense matrices (e.g., tumors). Comparative studies using fluorescently labeled analogs (e.g., TAMRA-PEG24 vs. PEG4) in murine models show PEG24 improves tumor accumulation by 2–3-fold but delays cellular uptake .

Methodological Considerations

Q. What are the best practices for handling and disposing of this compound in compliance with laboratory safety protocols?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for weighing and solution preparation.
  • Waste disposal : Collect solid waste in sealed containers labeled for halogenated organic compounds. Aqueous waste should be neutralized (pH 6–8) before disposal .

Q. How can researchers address discrepancies in reported reaction kinetics between this compound and commercial tetrazine derivatives?

  • Kinetic analysis : Perform time-course studies using stopped-flow spectroscopy to measure second-order rate constants (k2) under standardized conditions (e.g., pH 7.4, 25°C).
  • Control experiments : Compare with reference compounds (e.g., non-PEGylated methyltetrazine) to isolate PEG spacer effects.
  • Data interpretation : PEGylation may reduce k2 by 10–30% due to steric hindrance, but this is offset by improved solubility .

Conflicting Evidence Notes

  • Safety classification : While some SDS indicate no acute hazards (e.g., NFPA 0/0/0) , others classify similar tetrazine derivatives as skin/eye irritants . Always consult batch-specific SDS.
  • Reaction kinetics : Reported k2 values for tetrazine-TCO reactions vary (10³–10⁴ M⁻¹s⁻¹). Differences may arise from PEG length or tetrazine substitution patterns .

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